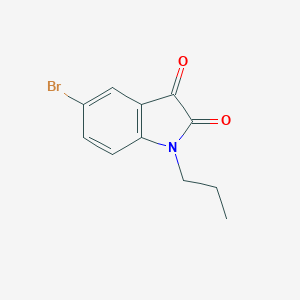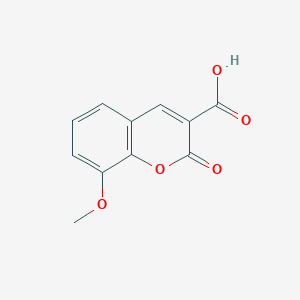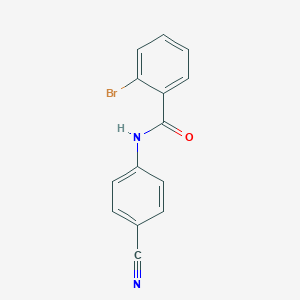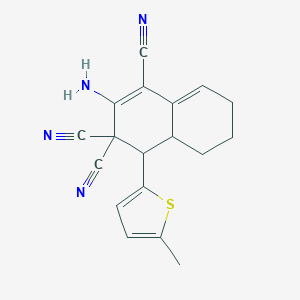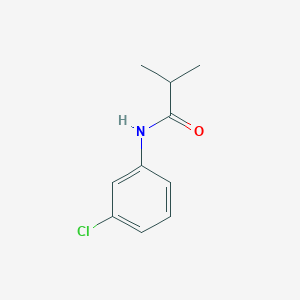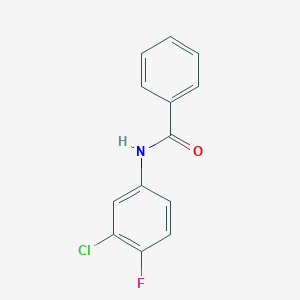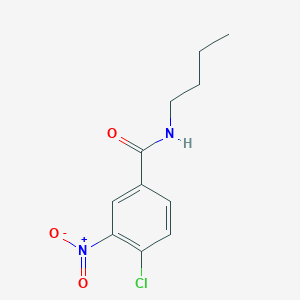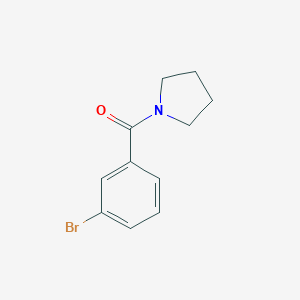
(3-Bromobenzoyl)pyrrolidine
Overview
Description
“(3-Bromobenzoyl)pyrrolidine” is an organic compound that consists of a benzene ring, a pyrrolidine ring, and a bromine atom attached to the benzene ring at the meta position. It has a molecular weight of 254.13 .
Synthesis Analysis
“this compound” can be synthesized in several ways, including the reaction of pyrrolidine with 3-bromobenzoyl chloride or via the Suzuki-Miyaura cross-coupling reaction. The synthesis of pyrrolidines has been widely studied and various methods have been developed .Molecular Structure Analysis
The molecular formula of “this compound” is C11H12BrNO . The InChI code is 1S/C11H12BrNO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 .Physical And Chemical Properties Analysis
“this compound” is a white crystalline solid with a molecular weight of 289.17 g/mol. It has a melting point of 119-121°C and a boiling point of 492.6°C. The compound is slightly soluble in water and highly soluble in organic solvents such as ethanol and acetone. Its density is predicted to be 1.469±0.06 g/cm3 .Mechanism of Action
The mechanism of action of ((3-Bromobenzoyl)pyrrolidineyl)pyrrolidine is not fully understood. However, it is believed that the bromobenzoyl group is able to undergo nucleophilic substitution reactions, leading to the formation of various heterocyclic compounds. Additionally, the pyrrolidine ring is thought to be able to undergo a variety of ring-opening and ring-closing reactions, leading to the formation of various polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((3-Bromobenzoyl)pyrrolidineyl)pyrrolidine are not fully understood. However, it has been suggested that this compound may have some antibacterial and antifungal activity. Additionally, it has been reported to have some antioxidant activity, which may be useful in the prevention of certain diseases.
Advantages and Limitations for Lab Experiments
The advantages of using ((3-Bromobenzoyl)pyrrolidineyl)pyrrolidine in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, this compound can be used as a starting material for the synthesis of various polymers, which can be used for a variety of applications. The main limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research involving ((3-Bromobenzoyl)pyrrolidineyl)pyrrolidine. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the synthesis of pharmaceuticals and agrochemicals. Finally, research could be conducted to explore its potential uses as a starting material for the synthesis of various polymers.
Scientific Research Applications
((3-Bromobenzoyl)pyrrolidineyl)pyrrolidine has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of various heterocyclic compounds, including quinolines, indoles, and pyrrolidines. It has also been used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Additionally, this compound has been used as a starting material for the synthesis of various polymers, including poly(ethylene oxide), poly(vinyl acetate), and poly(acrylic acid).
properties
IUPAC Name |
(3-bromophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWDUMGAQDJYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354197 | |
| Record name | (3-BROMOBENZOYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
346721-91-3 | |
| Record name | (3-BROMOBENZOYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

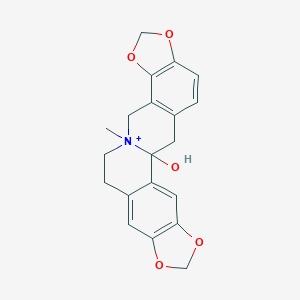
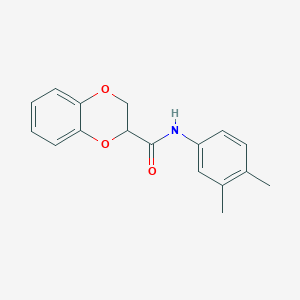
![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)

